Product packaging for 6-Methyl-4-oxohept-5-enal(Cat. No.:CAS No. 65199-76-0)

6-Methyl-4-oxohept-5-enal

Cat. No.: B14479989
CAS No.: 65199-76-0
M. Wt: 140.18 g/mol
InChI Key: HOXCORMEOKUFBF-UHFFFAOYSA-N
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Description

Contextualization of Alpha,Beta-Unsaturated Carbonyl Compounds in Organic Synthesis

Alpha,beta-unsaturated carbonyl compounds are a class of organic molecules characterized by a carbon-carbon double bond conjugated to a carbonyl group. This structural arrangement, with the general formula (O=CR)−Cα=Cβ−R, is found in molecules such as enones and enals. The conjugation between the alkene and the carbonyl group results in delocalization of pi-electrons, which profoundly influences the molecule's reactivity.

A key feature of these compounds is the presence of two electrophilic sites: the carbonyl carbon and the β-carbon. soton.ac.uk This dual reactivity allows them to undergo either a direct nucleophilic attack at the carbonyl carbon (1,2-addition) or a conjugate addition at the β-carbon (1,4-addition). soton.ac.uk The pathway taken often depends on the nature of the nucleophile and the reaction conditions. Stronger nucleophiles, such as Grignard reagents, tend to favor 1,2-addition, while weaker nucleophiles, like amines and organocuprates, typically favor the 1,4-addition pathway. soton.ac.uk

This versatile reactivity makes α,β-unsaturated carbonyl compounds exceptionally important intermediates and building blocks in organic synthesis. wgtn.ac.nznih.gov They are pivotal in the construction of a wide array of more complex molecules, including pharmaceuticals, fragrances, and materials precursors. wgtn.ac.nz Carbon-carbon bond-forming reactions, such as the Michael addition, are classic examples of their utility in elaborating molecular frameworks. ub.edu

Significance of 6-Methyl-4-oxohept-5-enal as a Challenging Synthetic Target and Intermediate

The synthesis of polyfunctional molecules like this compound, which contains two distinct carbonyl groups (an aldehyde and a ketone) and a substituted alkene, presents a notable synthetic challenge. The primary difficulties lie in achieving high levels of chemo- and stereoselectivity. Synthesizing such a specific arrangement of functional groups often requires multi-step sequences where protecting groups and stereocontrol strategies must be carefully orchestrated. The synthesis of complex natural products often involves the preparation of such highly functionalized fragments, highlighting the importance of developing reliable methods for their construction. nih.gov

As an intermediate, this compound offers multiple handles for subsequent chemical transformations. Its structure is analogous to intermediates used in various synthetic applications, such as the Michael addition of nitromethane (B149229) to related 7-oxohept-5-enals. scispace.com The presence of two electrophilic carbonyl centers and the conjugated system allows for a variety of potential follow-up reactions. The development of organocatalytic tandem processes often relies on intermediates with such multifunctional character to build molecular complexity in an efficient manner. ub.edu The controlled and selective synthesis of this compound is therefore a significant goal, as it would provide a valuable precursor for a range of more complex target molecules.

Overview of Structural Motifs and Their Potential in this compound

The chemical behavior and synthetic potential of this compound are dictated by the interplay of its constituent structural motifs: the enal function, the isolated ketone, and the specific substitution pattern of the alkene.

The Enal Moiety : The α,β-unsaturated aldehyde is a powerful functional group. The aldehyde is highly susceptible to nucleophilic attack and can be transformed into a wide variety of other functional groups. The conjugated double bond, activated by the electron-withdrawing aldehyde, is reactive towards conjugate addition reactions.

The Ketone Group : The presence of a second carbonyl group at the 4-position introduces another reactive site. This bifunctionality opens up possibilities for intramolecular reactions or selective intermolecular reactions if the reactivity of the aldehyde and ketone can be differentiated.

The Substituted Alkene : The methyl group at the 6-position on the double bond influences the steric and electronic environment of the conjugated system. This substitution can affect the rate and stereochemical outcome of reactions at the β-carbon.

The combination of these motifs in a single molecule makes this compound a versatile building block for synthesizing complex cyclic and acyclic structures.

Chemical Properties of this compound

Property Value Source
Molecular Formula C8H12O2 nih.gov
Molecular Weight 140.18 g/mol nih.gov
IUPAC Name This compound nih.gov
CAS Number 54608-06-9 nih.gov
Canonical SMILES CC(=CC(=O)CCC=O)C nih.gov

Research Objectives and Scope for Comprehensive Analysis of this compound

A comprehensive analysis of this compound is guided by several key research objectives aimed at fully harnessing its synthetic potential.

The primary objectives include:

Development of Efficient Synthetic Routes : To design and execute stereoselective and high-yielding synthetic pathways to access this compound. This involves addressing the challenge of controlling the E/Z geometry of the trisubstituted double bond and achieving chemoselective transformations in the presence of multiple functional groups.

Investigation of Reactivity and Selectivity : To systematically study the reactivity of the compound's distinct functional groups. This includes exploring the chemoselectivity between the aldehyde and ketone moieties and investigating the regioselectivity (1,2- vs. 1,4-addition) of various nucleophiles to the enal system.

Application as a Synthetic Intermediate : To demonstrate the utility of this compound as a versatile building block in the total synthesis of complex natural products or other target molecules of scientific interest.

The scope of this research encompasses the exploration of modern synthetic methodologies, including organocatalysis and transition-metal catalysis, to control the reactivity of this polyfunctional molecule. A thorough understanding of its properties and reactivity will establish a foundation for its strategic use in advanced organic synthesis, potentially unlocking new pathways to valuable chemical entities.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H12O2 B14479989 6-Methyl-4-oxohept-5-enal CAS No. 65199-76-0

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

65199-76-0

Molecular Formula

C8H12O2

Molecular Weight

140.18 g/mol

IUPAC Name

6-methyl-4-oxohept-5-enal

InChI

InChI=1S/C8H12O2/c1-7(2)6-8(10)4-3-5-9/h5-6H,3-4H2,1-2H3

InChI Key

HOXCORMEOKUFBF-UHFFFAOYSA-N

Canonical SMILES

CC(=CC(=O)CCC=O)C

Origin of Product

United States

Advanced Synthetic Methodologies for 6 Methyl 4 Oxohept 5 Enal

Retrosynthetic Analysis of the 6-Methyl-4-oxohept-5-enal Scaffold

Retrosynthetic analysis is the process of breaking down a target molecule into simpler, commercially available starting materials through a series of logical bond disconnections. ias.ac.inamazonaws.com For this compound, several disconnection strategies can be envisioned, targeting the key carbon-carbon bonds that form its backbone.

Key retrosynthetic disconnections include:

Aldol-Type Disconnection (A): Cleavage of the C4-C5 bond suggests an aldol (B89426) condensation between a 1,3-dicarbonyl compound equivalent and an α,β-unsaturated aldehyde. This is a powerful strategy for forming β-hydroxy ketones, which can be dehydrated to the target enone. amazonaws.com

Michael-Type Disconnection (B): Breaking the C3-C4 bond points to a Michael or conjugate addition pathway. researchgate.net This would involve the addition of an acyl anion equivalent to an α,β-unsaturated aldehyde, a classic strategy for constructing 1,5-dicarbonyl systems.

Wittig-Type Disconnection (C): Severing the C5-C6 double bond suggests a Wittig reaction or a Horner-Wadsworth-Emmons (HWE) olefination. This approach would connect a phosphorane or phosphonate containing the aldehyde moiety with a β-keto aldehyde.

These disconnections lead to simpler precursor molecules, guiding the design of both linear and convergent synthetic pathways.

Total Synthesis Approaches to this compound

Convergent synthesis involves preparing key fragments of the target molecule independently before combining them in the final stages. researchgate.net This approach is often more efficient for complex molecules.

A potential convergent strategy for this compound could involve:

Fragment 1 Synthesis: Preparation of a protected 3-oxobutanal synthon.

Fragment 2 Synthesis: Preparation of a 3-methylbut-2-enal derivative or its corresponding organometallic reagent.

Fragment Coupling: A conjugate addition reaction between the enolate of Fragment 1 and an activated form of Fragment 2 to form the C3-C4 bond, followed by deprotection and functional group manipulation to yield the final product.

Strategy Key Reaction Advantages Potential Challenges
Convergent Michael Addition / Aldol CondensationHigher overall yield, flexibility in fragment synthesis.Fragment coupling can be low-yielding, potential for side reactions.
Linear Stepwise functionalizationSimpler individual steps, easier to troubleshoot.Lower overall yield due to the number of steps, accumulation of impurities.

A linear synthesis builds the molecule sequentially from a single starting material. A plausible linear route could begin with a simple keto-ester, such as ethyl acetoacetate.

Alkylation: Alkylation of the keto-ester with a suitable three-carbon electrophile containing a protected aldehyde.

Chain Extension: A second alkylation or acylation to introduce the remaining carbons.

Functional Group Manipulation: A series of reactions including decarboxylation, oxidation, and olefination (e.g., a Wittig reaction) to install the ketone, aldehyde, and the α,β-unsaturated system.

Deprotection: Removal of the aldehyde protecting group in the final step.

Chemo- and Regioselective Preparations of this compound

The presence of an aldehyde, a ketone, and an enone system necessitates high selectivity in chemical transformations. The aldehyde is generally more electrophilic than the ketone and thus more reactive towards nucleophiles.

Chemoselectivity: Protecting groups are essential. The aldehyde could be selectively protected as an acetal, allowing for chemistry to be performed on the ketone or enone. Alternatively, reagents that selectively react with aldehydes in the presence of ketones, such as certain organometallic reagents or reducing agents, could be employed.

Regioselectivity: The α,β-unsaturated ketone system can undergo either 1,2-addition (to the carbonyl) or 1,4-conjugate addition (to the β-carbon). The reaction outcome is influenced by the nature of the nucleophile and the reaction conditions. Hard nucleophiles (e.g., organolithium reagents) tend to favor 1,2-addition, while soft nucleophiles (e.g., cuprates) favor 1,4-addition. researchgate.net Advanced methods, such as the regioselective hydration of oxo-alkynes, offer novel pathways to polycarbonyl compounds, avoiding competing reaction pathways. acs.orgresearchgate.net

Organocatalytic and Metal-Catalyzed Routes to this compound

Modern catalysis offers powerful tools for constructing complex molecules efficiently and with high stereoselectivity.

Organocatalysis: Asymmetric organocatalysis, using small chiral organic molecules like proline, could be employed for a key C-C bond-forming step. For instance, a proline-catalyzed asymmetric Michael addition could establish the C3-C4 bond and set a stereocenter if a chiral variant of the target molecule were desired. Organocatalytic cascade reactions are also known to produce complex keto-aldehydes from simpler precursors. researchgate.net

Metal-Catalysis: Transition metal catalysis provides a wide array of transformations. A palladium-catalyzed cross-coupling reaction (e.g., Suzuki or Stille coupling) could form the C-C backbone. Ruthenium-catalyzed Kharasch addition of polyhalogenated compounds to an olefin, followed by hydrolysis, is a known method for preparing α,β-unsaturated ketones. organic-chemistry.org Cobalt complexes have also been shown to effectively catalyze the hydration of alkynes to form carbonyl compounds under mild conditions. researchgate.net

Catalyst Type Example Reaction Potential Application in Synthesis
Organocatalyst (e.g., Proline) Michael AdditionAsymmetric formation of the C3-C4 bond.
Metal Catalyst (e.g., Palladium) Suzuki CouplingFormation of C-C bonds in the main chain.
Metal Catalyst (e.g., Ruthenium) Kharasch AdditionFormation of the α,β-unsaturated ketone moiety.

Green Chemistry Principles and Sustainable Synthesis of this compound

Applying the principles of green chemistry is crucial for developing environmentally responsible synthetic routes. researchgate.netpatsnap.com

Atom Economy: Designing syntheses that maximize the incorporation of atoms from the starting materials into the final product. Catalytic methods are inherently more atom-economical than stoichiometric reactions.

Use of Catalysis: As discussed, both organocatalysts and metal catalysts can reduce the need for stoichiometric reagents, minimizing waste.

Benign Solvents: Replacing hazardous organic solvents with greener alternatives like water, supercritical CO2, or ionic liquids where feasible.

Cascade Reactions: Combining multiple reaction steps into a single, one-pot procedure reduces solvent use, energy consumption, and waste generation. Chemo-enzymatic cascades, for example, leverage the high selectivity of enzymes to produce valuable aldehydes from renewable starting materials.

Renewable Feedstocks: Exploring starting materials derived from renewable resources, such as unsaturated fatty acids, can be a sustainable approach for producing aldehydes and ketones. yedarnd.cominnoget.com

By integrating these principles, the synthesis of this compound can be designed to be not only efficient but also environmentally sustainable.

Asymmetric Synthesis of Chiral Analogues or Stereoisomers of this compound

The asymmetric synthesis of chiral analogues of this compound, where a stereocenter is introduced, presents a significant challenge due to the presence of multiple reactive functional groups. Organocatalysis has emerged as a powerful tool for the enantioselective synthesis of complex molecules, and its principles can be applied to generate chiral versions of this keto-enal.

A plausible strategy for introducing chirality at the C6 position involves an organocatalytic Michael addition of a nucleophile to an appropriate α,β-unsaturated aldehyde precursor. Proline and its derivatives are well-established catalysts for such transformations, proceeding through an enamine intermediate. libretexts.org For instance, the reaction of an enolizable aldehyde with an α,β-unsaturated ketone, catalyzed by a chiral secondary amine, can lead to the formation of a chiral keto-aldehyde.

Hypothetical Asymmetric Synthesis via Organocatalytic Michael Addition:

A potential route could involve the reaction of isobutyraldehyde with a suitable four-carbon α,β-unsaturated keto-enal synthon in the presence of a chiral diarylprolinol silyl (B83357) ether catalyst. The catalyst would facilitate the formation of a chiral enamine from isobutyraldehyde, which would then undergo a stereoselective Michael addition to the electrophilic double bond of the keto-enal synthon. Subsequent hydrolysis of the resulting iminium ion would yield the desired chiral this compound analogue. The stereochemical outcome of the reaction is dictated by the catalyst, which effectively shields one face of the enamine, directing the electrophile to the opposite face.

Detailed research findings in related systems have shown that the choice of catalyst, solvent, and reaction conditions is crucial for achieving high enantioselectivity. For example, the use of bulky silyl ethers on the prolinol catalyst can significantly enhance the stereochemical control.

CatalystSolventTemperature (°C)Diastereomeric Ratio (syn/anti)Enantiomeric Excess (% ee)
(S)-(-)-α,α-Diphenyl-2-pyrrolidinemethanolToluene-2085:1592
(S)-2-(Tris(4-trifluoromethylphenyl)silyloxymethyl)pyrrolidineCH2Cl2-4095:5>99
L-ProlineDMSOrt70:3085

This is a hypothetical data table based on typical results for organocatalytic Michael additions to enals and is intended for illustrative purposes. mdpi.comnih.gov

Multicomponent Reaction Strategies Towards this compound

Multicomponent reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a complex product, offer an efficient and atom-economical approach to molecules like this compound. The Passerini and Ugi reactions are prominent examples of isocyanide-based MCRs that could be adapted for this purpose. wikipedia.orgwikipedia.org

Proposed Passerini Reaction Strategy:

A three-component Passerini reaction could theoretically be employed to construct the backbone of this compound. organic-chemistry.orgsynarchive.com This would involve the reaction of an appropriate keto-acid, an isocyanide, and an aldehyde. For instance, levulinic acid (4-oxopentanoic acid) could serve as the keto-acid component. Reaction with an isocyanide, such as tert-butyl isocyanide, and a suitable one-carbon aldehyde synthon (e.g., formaldehyde) would yield an α-acyloxy carboxamide. Subsequent chemical transformations would be necessary to convert this intermediate into the target keto-enal. While plausible, this approach would require significant post-MCR functional group manipulations.

Proposed Ugi Reaction Strategy:

A four-component Ugi reaction offers a more convergent approach. nih.gov A hypothetical Ugi reaction for the synthesis of a precursor to this compound could involve the condensation of a β-keto-aldehyde, an amine, a carboxylic acid, and an isocyanide. A key challenge in this approach is the selection of a stable β-keto-aldehyde component.

A more feasible strategy might involve a domino reaction sequence initiated by a multicomponent process. nih.gov For example, a reaction could be designed where the initial product of a three- or four-component reaction undergoes a subsequent intramolecular rearrangement or cyclization to generate a precursor that can be readily converted to this compound.

MCR TypeCarbonyl ComponentAcid ComponentIsocyanide ComponentAmine ComponentProposed Intermediate
Passerini3-Methyl-2-oxobutanalAcetic AcidCyclohexyl isocyanide-α-Acyloxy amide
Ugi3-Methyl-2-oxobutanalAcetic Acidtert-Butyl isocyanideBenzylamineBis-amide

This is a hypothetical data table illustrating potential starting materials for MCR strategies towards precursors of this compound.

Comprehensive Spectroscopic Characterization and Structural Elucidation of 6 Methyl 4 Oxohept 5 Enal

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy of 6-Methyl-4-oxohept-5-enal

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone for the structural elucidation of organic molecules in solution. For this compound, a combination of one-dimensional (¹H and ¹³C) and two-dimensional NMR experiments provides a complete assignment of all proton and carbon resonances and offers insights into the molecule's connectivity and spatial arrangement.

Predicted ¹H and ¹³C NMR Data for this compound:

Atom Number Structure Predicted ¹H Chemical Shift (δ, ppm) Predicted ¹³C Chemical Shift (δ, ppm)
1CHO9.5-9.7 (d)190-195
2CH₂2.5-2.7 (t)40-45
3CH₂2.7-2.9 (t)35-40
4C=O-198-203
5=CH6.1-6.3 (d)125-130
6=C(CH₃)-155-160
7CH₃2.0-2.2 (s)20-25
8CH₃1.9-2.1 (s)25-30

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY) for Structural Assignments

Two-dimensional NMR techniques are instrumental in assembling the molecular framework of this compound by revealing correlations between different nuclei.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY spectrum would establish the scalar coupling network within the molecule. Key expected correlations include the coupling between the aldehydic proton (H1) and the adjacent methylene (B1212753) protons (H2), and between the methylene protons at H2 and H3. This confirms the propanal chain fragment.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. columbia.edu The HSQC spectrum would allow for the unambiguous assignment of each carbon atom that bears protons. For instance, the proton signal at ~9.6 ppm would correlate with the carbon signal at ~193 ppm, confirming the C1 aldehyde group.

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment is crucial for identifying long-range (2-3 bond) correlations between protons and carbons, which helps to connect the different spin systems. columbia.edu Expected key HMBC correlations for this compound would include:

The aldehydic proton (H1) to the ketone carbonyl carbon (C4).

The methyl protons (H7 and H8) to the olefinic carbons (C5 and C6) and the ketone carbonyl carbon (C4).

The olefinic proton (H5) to the ketone carbonyl carbon (C4) and the methyl carbons (C7 and C8).

NOESY (Nuclear Overhauser Effect Spectroscopy): A NOESY spectrum provides information about the spatial proximity of protons, which is vital for determining the stereochemistry and preferred conformation. nanalysis.com For this compound, a key NOE would be expected between the olefinic proton (H5) and the protons of one of the methyl groups at C6, which would help to establish the geometry of the double bond.

Dynamic NMR Studies of Conformational Equilibria in this compound

The presence of single bonds in this compound allows for conformational flexibility. Dynamic NMR (DNMR) studies, which involve recording NMR spectra at various temperatures, can provide insights into the energetics of these conformational changes, such as rotation around the C3-C4 bond. unibas.it At lower temperatures, the rotation might be slow enough on the NMR timescale to observe distinct signals for different conformers. As the temperature is increased, these signals would broaden and eventually coalesce, allowing for the calculation of the energy barrier to rotation.

High-Resolution Mass Spectrometry (HRMS) for Precise Elemental Composition and Fragmentation Analysis of this compound

High-Resolution Mass Spectrometry (HRMS) is a powerful tool for determining the precise elemental composition of a molecule and for gaining structural information through the analysis of its fragmentation patterns.

For this compound (C₈H₁₂O₂), the expected exact mass would be calculated and compared to the experimentally determined value to confirm the molecular formula.

Expected HRMS Data for this compound:

Ion Calculated m/z Observed m/z Formula
[M+H]⁺141.0916(Hypothetical)C₈H₁₃O₂⁺
[M+Na]⁺163.0735(Hypothetical)C₈H₁₂O₂Na⁺

The fragmentation of this compound in the mass spectrometer would likely proceed through characteristic pathways for aldehydes and ketones. youtube.com Common fragmentation patterns include:

α-Cleavage: Cleavage of the bonds adjacent to the carbonyl groups. This could lead to the loss of a propyl radical or an acetyl radical.

McLafferty Rearrangement: A characteristic fragmentation for carbonyl compounds with a γ-hydrogen. In this case, it could involve the transfer of a hydrogen from the C2 position to the ketone oxygen, followed by cleavage of the C3-C4 bond.

Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopy for Functional Group Analysis of this compound

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, provides valuable information about the functional groups present in a molecule.

Expected Vibrational Frequencies for this compound:

Functional Group Vibrational Mode Expected IR Frequency (cm⁻¹) Expected Raman Intensity
Aldehyde C-HStretch2820-2850 & 2720-2750Weak
Aldehyde C=OStretch1720-1740Medium
Ketone C=O (α,β-unsaturated)Stretch1685-1700Strong
C=CStretch1620-1640Strong
sp³ C-HStretch2850-3000Medium

The IR spectrum is expected to show a strong, sharp absorption for the ketone carbonyl group, which is at a lower frequency due to conjugation with the double bond. openstax.org The aldehyde carbonyl stretch would appear at a higher frequency. oregonstate.edu The characteristic, albeit weaker, C-H stretching vibrations of the aldehyde group around 2720 and 2820 cm⁻¹ would also be a key diagnostic feature. oregonstate.edu The C=C double bond stretch will also be present.

Electronic Spectroscopy: Ultraviolet-Visible (UV-Vis) Spectroscopy for Chromophore Characterization in this compound

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for characterizing conjugated systems. The α,β-unsaturated ketone moiety in this compound constitutes a chromophore that absorbs UV radiation.

Two main electronic transitions are expected:

A π → π* transition, which is typically strong and occurs at a shorter wavelength.

An n → π* transition, which is weaker and occurs at a longer wavelength.

The position of the absorption maximum (λ_max) is influenced by the substitution pattern of the conjugated system. For α,β-unsaturated ketones, the λ_max can be estimated using Woodward-Fieser rules. The extended conjugation in this compound will result in a shift of the absorption to a longer wavelength (a bathochromic shift) compared to a simple, unconjugated ketone. libretexts.org

X-ray Crystallography for Absolute Stereochemistry and Conformation of Crystalline this compound Derivatives

While this compound is likely a liquid at room temperature, it is conceivable that a crystalline derivative could be prepared (e.g., a 2,4-dinitrophenylhydrazone). X-ray crystallography of such a derivative would provide the most definitive structural information, including bond lengths, bond angles, and the absolute conformation in the solid state. nih.gov This technique would be particularly valuable for unambiguously determining the stereochemistry of the C5=C6 double bond (E/Z isomerism) and the preferred conformation of the molecule in the crystalline lattice.

Chiroptical Spectroscopy (e.g., Electronic Circular Dichroism, Vibrational Circular Dichroism) for Stereochemical Assignment of this compound

The determination of the absolute configuration of chiral molecules is a critical aspect of chemical research, particularly in fields such as natural product synthesis and pharmaceutical development. For a molecule like this compound, which possesses a stereogenic center at the C6 position, chiroptical spectroscopic techniques, namely Electronic Circular Dichroism (ECD) and Vibrational Circular Dichroism (VCD), offer powerful non-destructive methods for elucidating its three-dimensional structure in solution. nih.govresearchgate.netwikipedia.orgnih.gov These techniques rely on the differential interaction of left and right circularly polarized light with a chiral molecule, providing information that is exquisitely sensitive to its stereochemistry. encyclopedia.pubresearchgate.netacs.org

The stereochemical assignment using ECD and VCD is typically achieved through a synergistic approach that combines experimental measurements with quantum chemical calculations. frontiersin.orghebmu.edu.cnacs.org The general workflow involves obtaining the experimental ECD and VCD spectra of the chiral analyte. Concurrently, a computational analysis is performed, which begins with a thorough conformational search for the molecule to identify all low-energy conformers. For each significant conformer, the ECD and VCD spectra are then calculated using methods such as Time-Dependent Density Functional Theory (TDDFT). hebmu.edu.cnacs.org The final predicted spectrum is a Boltzmann-weighted average of the spectra of the individual conformers. The absolute configuration is then assigned by comparing the experimentally measured spectrum with the computationally predicted spectra for the different possible enantiomers. A good match between the experimental and one of the calculated spectra provides a confident assignment of the absolute configuration. hebmu.edu.cn

Electronic Circular Dichroism (ECD)

ECD spectroscopy measures the differential absorption of left and right circularly polarized light in the ultraviolet and visible regions, corresponding to electronic transitions within the molecule. For this compound, the relevant chromophores are the carbonyl group of the ketone, the aldehyde, and the carbon-carbon double bond, which form a conjugated enone system. These chromophores give rise to characteristic n→π* and π→π* electronic transitions that are expected to exhibit Cotton effects in the ECD spectrum.

The sign and magnitude of these Cotton effects are directly related to the spatial arrangement of the atoms around the stereocenter. For instance, the n→π* transition of the carbonyl group is notoriously sensitive to the local stereochemical environment, and its sign can often be predicted by empirical rules such as the octant rule. However, for a flexible acyclic molecule like this compound, a more rigorous computational approach is necessary for a reliable assignment. frontiersin.org

A hypothetical study on the (R)- and (S)-enantiomers of this compound would involve measuring their ECD spectra in a suitable solvent. Concurrently, TDDFT calculations would be performed to predict the spectra for both enantiomers. The comparison of the experimental and calculated spectra would then allow for the unambiguous assignment of the absolute configuration.

Hypothetical ECD Data for this compound

Wavelength (nm)(R)-6-Methyl-4-oxohept-5-enal (Calculated Δελ)(S)-6-Methyl-4-oxohept-5-enal (Calculated Δελ)Experimental Δελ
320+2.5-2.5+2.3
245-5.8+5.8-5.5

Vibrational Circular Dichroism (VCD)

VCD spectroscopy is the infrared counterpart to ECD, measuring the differential absorption of left and right circularly polarized light in the mid-infrared region, which corresponds to molecular vibrations. wikipedia.org A significant advantage of VCD is that all fundamental vibrational modes of a chiral molecule are potentially VCD active, providing a rich source of stereochemical information. nih.govresearchgate.net This technique is particularly powerful for molecules that may lack strong UV-Vis chromophores, although for this compound, it provides complementary information to ECD.

In the case of this compound, the VCD spectrum would be expected to show distinct signals for the stretching vibrations of the C-H bonds at the stereocenter, as well as the carbonyl (C=O) and C=C stretching modes of the enone system. The sign and intensity of these VCD bands are highly dependent on the absolute configuration and the conformational preferences of the molecule.

Similar to the ECD analysis, the assignment of absolute configuration using VCD involves comparing the experimental spectrum with the Boltzmann-averaged spectra calculated for the (R)- and (S)-enantiomers. The complexity of the VCD spectrum, with its numerous sharp bands, often provides a very detailed fingerprint for the molecule's stereochemistry, making the comparison with calculated spectra particularly robust.

Hypothetical VCD Data for Key Vibrational Modes of this compound

Wavenumber (cm⁻¹)Vibrational Mode(R)-6-Methyl-4-oxohept-5-enal (Calculated Δε)(S)-6-Methyl-4-oxohept-5-enal (Calculated Δε)Experimental Δε
2980Asymmetric CH₃ stretch+1.2 x 10⁻⁴-1.2 x 10⁻⁴+1.1 x 10⁻⁴
2890C-H stretch at C6-0.8 x 10⁻⁴+0.8 x 10⁻⁴-0.7 x 10⁻⁴
1685C=O stretch (ketone)+3.5 x 10⁻⁴-3.5 x 10⁻⁴+3.3 x 10⁻⁴
1620C=C stretch-2.1 x 10⁻⁴+2.1 x 10⁻⁴-2.0 x 10⁻⁴

Reaction Mechanisms and Chemical Transformations of 6 Methyl 4 Oxohept 5 Enal

Nucleophilic and Electrophilic Addition Reactions of 6-Methyl-4-oxohept-5-enal

The presence of two carbonyl groups and a conjugated system means that both nucleophilic and electrophilic additions are key transformations for this molecule. The primary sites for nucleophilic attack are the aldehyde carbon (C1), the ketone carbon (C4), and the β-carbon of the enal system (C6).

Carbonyl Reactivity (e.g., Knoevenagel, Aldol (B89426) Condensations) in this compound

The aldehyde and ketone groups in this compound can undergo typical carbonyl addition and condensation reactions. The aldehyde is generally more reactive towards nucleophiles than the ketone due to less steric hindrance and greater electrophilicity.

Aldol Condensation : The molecule possesses acidic α-protons at C3 (adjacent to the ketone) and C7 (the methyl group at C6). In the presence of a base, an enolate can be formed at C3, which could then lead to an intramolecular aldol condensation by attacking the aldehyde carbonyl. This would result in the formation of a cyclic β-hydroxy ketone, which could subsequently dehydrate to a cyclopentenone derivative.

Knoevenagel Condensation : The aldehyde functionality is expected to readily participate in Knoevenagel condensations. This reaction involves the condensation of an aldehyde or ketone with a compound having an active methylene (B1212753) group (e.g., malonic acid or its esters) in the presence of a weak base. The aldehyde of this compound would react preferentially over the ketone to yield a new carbon-carbon double bond.

Table 1: Predicted Carbonyl Condensation Reactions

Reaction Type Reactant(s) for this compound Potential Product Type
Intramolecular Aldol Base (e.g., NaOH) Cyclic β-hydroxy ketone / Cyclopentenone

Alkene Reactivity (e.g., Michael Addition, Epoxidation, Hydroboration) in this compound

The conjugated C=C bond is electron-deficient due to the electron-withdrawing effect of the aldehyde group, making it susceptible to nucleophilic attack (conjugate addition) and certain electrophilic additions.

Michael Addition (Conjugate Addition) : This is a characteristic reaction of α,β-unsaturated carbonyl compounds. wikipedia.orglibretexts.org Soft nucleophiles, such as enamines, organocuprates (Gilman reagents), and stabilized enolates (e.g., from malonic esters), will preferentially attack the β-carbon (C6) in a 1,4-addition fashion. masterorganicchemistry.comchemistrysteps.com Harder nucleophiles, like organolithium or Grignard reagents, are more likely to attack the aldehyde carbonyl directly (1,2-addition). pressbooks.pubyoutube.com

Epoxidation : The electron-poor nature of the alkene makes it less reactive towards common electrophilic epoxidizing agents like m-CPBA. However, nucleophilic epoxidation is a viable pathway. wikipedia.org Reagents such as hydrogen peroxide or tert-butyl hydroperoxide under basic conditions can effectively form an epoxide across the C5-C6 double bond. acs.orgorganic-chemistry.org Asymmetric epoxidation can also be achieved using chiral catalysts. organic-chemistry.orgrsc.org

Hydroboration : The hydroboration of α,β-unsaturated carbonyl compounds can be complex, with the potential for 1,2- or 1,4-addition. rsc.org The regioselectivity is influenced by the specific borane (B79455) reagent and reaction conditions used. acs.orgrwth-aachen.de Hydroboration-oxidation could potentially lead to the reduction of the alkene and/or the carbonyl groups, yielding saturated ketones or diols. rsc.org

Cycloaddition Reactions Involving this compound (e.g., Diels-Alder, [2+2] Cycloadditions)

Diels-Alder Reaction : The electron-deficient C5=C6 double bond makes this compound a good dienophile for [4+2] cycloaddition reactions with electron-rich dienes. wikipedia.orgmasterorganicchemistry.com The reaction would form a six-membered ring, with the aldehyde group acting as a powerful electron-withdrawing group to activate the dienophile. nih.govorganic-chemistry.org Lewis acid catalysis can further enhance the reactivity and stereoselectivity of the cycloaddition. acs.org

[2+2] Cycloadditions : Enones and enals are known to undergo photochemical [2+2] cycloadditions with alkenes to form cyclobutane (B1203170) rings. wikipedia.orgwikipedia.org This reaction typically proceeds through the triplet excited state of the enal upon UV irradiation. organicreactions.orgnih.gov Visible light photocatalysis can also be employed for such transformations. organic-chemistry.orgnih.gov

Rearrangement Reactions of this compound

While specific rearrangement reactions for this exact molecule are not documented, compounds with similar functionalities can undergo various rearrangements. For instance, under acidic conditions, protonation of a carbonyl oxygen followed by migration of a double bond could occur. pearson.com Base-catalyzed rearrangements involving enolate intermediates are also plausible, potentially leading to isomerization of the double bond out of conjugation. youtube.com

Oxidation and Reduction Chemistry of this compound

The different functional groups in this compound allow for selective oxidation and reduction reactions.

Oxidation : The aldehyde group is the most susceptible to oxidation. It can be selectively oxidized to a carboxylic acid using mild oxidizing agents like silver oxide (Tollens' reagent) or sodium chlorite (B76162) without affecting the ketone or the alkene. Stronger oxidizing agents would likely cleave the C=C bond. The γ-position (C7 methyl group) could also potentially be oxidized via dienamine catalysis. semanticscholar.orgresearchgate.net

Reduction : The reduction of this compound can yield a variety of products depending on the reagent and conditions.

Chemoselective Carbonyl Reduction : Reagents like sodium borohydride (B1222165) (NaBH₄) at low temperatures would likely reduce the more reactive aldehyde to a primary alcohol, leaving the ketone and alkene largely untouched.

Conjugate Reduction : Catalytic hydrogenation (e.g., H₂/Pd-C) would typically reduce both the C=C double bond and the carbonyl groups. lew.ro However, specific catalysts like copper hydride can selectively reduce the C=C bond (1,4-reduction), yielding the corresponding saturated ketone-aldehyde. rsc.orgorganic-chemistry.org

Complete Reduction : Stronger reducing agents like lithium aluminum hydride (LiAlH₄) would reduce both the aldehyde and the ketone to their corresponding alcohols. nih.govacs.org

Table 2: Predicted Selective Reduction Outcomes

Reducing Agent Primary Site of Reaction Expected Major Product
NaBH₄ (low temp.) Aldehyde Carbonyl (C1) 6-Methyl-4-oxohept-5-en-1-ol
Catalytic H₂ (e.g., Wilkinson's cat.) C=C Double Bond 6-Methyl-4-oxoheptanal

Pericyclic Reactions and Sigmatropic Shifts of this compound

Pericyclic reactions are concerted reactions that proceed through a cyclic transition state. ebsco.commsu.edu

Electrocyclic Reactions : While the parent molecule is not set up for a typical electrocyclic reaction, certain derivatives could be. For example, if the C7 methyl group were converted to a methylene, a conjugated triene system could be formed, which could then undergo a thermally or photochemically induced 6π electrocyclic ring closure.

Sigmatropic Shifts : Sigmatropic rearrangements involve the migration of a sigma bond across a π-electron system. libretexts.org For this compound, a pressbooks.pubacs.org-hydride shift from the C7 methyl group to the aldehyde oxygen is theoretically possible if an enol tautomer is formed, though this is generally less common. More complex sigmatropic rearrangements, like the Cope or Claisen rearrangements, would require specific precursor structures not present in the parent molecule.

Radical Reactions Involving this compound

The conjugated system of this compound, comprising a carbon-carbon double bond and a carbonyl group, is susceptible to radical attack. Radical reactions involving this compound are typically initiated by the addition of a radical species to the double bond, a process that is often regioselective.

The general mechanism for the radical addition to an α,β-unsaturated aldehyde like this compound involves the attack of a radical (R•) at the β-carbon of the C=C double bond. This initial step is favored due to the formation of a resonance-stabilized radical intermediate. The unpaired electron in this intermediate is delocalized over the α-carbon and the oxygen atom of the carbonyl group.

Subsequent propagation steps can vary depending on the nature of the radical and the reaction conditions. Common pathways include:

Hydrogen abstraction: The radical intermediate can abstract a hydrogen atom from a donor molecule to yield the final saturated product.

Intermolecular addition: The radical can add to another molecule, propagating the radical chain.

Intramolecular cyclization: If the initial radical contains a suitably positioned reactive site, an intramolecular cyclization can occur. For instance, if a radical is generated on a side chain of a molecule analogous to this compound, it could potentially cyclize onto the β-carbon.

The table below summarizes potential radical reactions and their expected products for a compound with the structural motifs of this compound.

Reaction Type Initiator/Reagent Intermediate Potential Product
Radical HalogenationAIBN, NBSBrominated radicalα-Bromo-6-methyl-4-oxohept-5-enal
Radical Addition of ThiolsUV light, Thiol (RSH)Thiol-adduct radical4-oxo-6-methyl-5-(alkylthio)heptanal
Radical PolymerizationPeroxide initiatorPolymeric radical chainPoly(this compound)

AIBN: Azobisisobutyronitrile, NBS: N-Bromosuccinimide

Mechanistic Insights into Reactivity of this compound using Kinetic and Isotopic Labeling Studies

Kinetic and isotopic labeling studies are powerful tools for elucidating the detailed mechanisms of chemical reactions. While specific studies on this compound are not prevalent in the literature, the principles can be applied to understand its reactivity, particularly in reactions such as conjugate additions and photochemical cycloadditions.

Kinetic Isotope Effect (KIE): The kinetic isotope effect is the change in the rate of a reaction when an atom in the reactants is replaced with one of its heavier isotopes. For reactions involving this compound, deuterium (B1214612) labeling would be particularly informative.

For example, in a base-catalyzed conjugate addition (Michael addition), the mechanism involves the attack of a nucleophile on the β-carbon, followed by protonation of the resulting enolate at the α-carbon. To determine if this protonation step is rate-determining, a kinetic isotope effect study could be performed.

Experiment Observation Mechanistic Implication
Reaction in a protic solvent (e.g., H₂O) vs. a deuterated solvent (D₂O)A significant primary kinetic isotope effect (kH/kD > 1)The protonation of the enolate intermediate at the α-carbon is part of the rate-determining step.
Reaction in a protic solvent (e.g., H₂O) vs. a deuterated solvent (D₂O)No significant kinetic isotope effect (kH/kD ≈ 1)The initial nucleophilic attack on the β-carbon is the rate-determining step, and the subsequent protonation is a fast step.

Isotopic Labeling Studies: Isotopic labeling involves incorporating an isotope at a specific position in a molecule to trace its fate during a reaction. For this compound, ¹³C labeling could provide insights into the mechanism of rearrangement and cycloaddition reactions.

In a study on the photoredox-promoted [2+2] cycloaddition of enones, which are structurally related to this compound, ¹³C kinetic isotope effects were measured. The results indicated that the Cβ–Cβ bond formation was irreversible. A similar study on this compound could involve synthesizing the molecule with a ¹³C label at the β-carbon (C5) and analyzing the isotopic distribution in the products of a photochemical cycloaddition. Such an experiment would help to determine whether the initial bond formation is reversible or irreversible.

Photochemistry of this compound

The presence of a carbonyl group and a conjugated double bond makes this compound a candidate for various photochemical reactions. Upon absorption of ultraviolet light, the molecule is promoted to an excited state, from which it can undergo several transformations.

Norrish Type I and Type II Reactions: These are characteristic photochemical reactions of aldehydes and ketones.

Norrish Type I Cleavage: This reaction involves the homolytic cleavage of the bond between the carbonyl carbon and the adjacent carbon atom (α-cleavage). For this compound, this could lead to the formation of two radical fragments. These radicals can then undergo further reactions such as decarbonylation, recombination, or disproportionation.

Norrish Type II Reaction: This process involves the intramolecular abstraction of a γ-hydrogen atom by the excited carbonyl oxygen, leading to the formation of a 1,4-biradical. This biradical can then cyclize to form a cyclobutanol (B46151) derivative or cleave to yield an enol and an alkene. For this compound, a γ-hydrogen is available on the methyl group at position 6, making a Norrish Type II reaction plausible.

[2+2] Photocycloaddition: The carbon-carbon double bond of this compound can participate in [2+2] cycloaddition reactions with other alkenes upon photochemical excitation. This reaction leads to the formation of a cyclobutane ring. The regioselectivity and stereoselectivity of this reaction would depend on the nature of the alkene partner and the reaction conditions.

The table below outlines the potential photochemical transformations of this compound.

Reaction Type Excitation Wavelength Key Intermediate Potential Product(s)
Norrish Type I~280-320 nmAcyl and alkyl radicalsDecarbonylation products, recombination products
Norrish Type II~280-320 nm1,4-BiradicalCyclobutanol derivative, fragmentation products
[2+2] Photocycloaddition>300 nmExcited state complexCyclobutane adducts

Theoretical and Computational Chemistry of 6 Methyl 4 Oxohept 5 Enal

Quantum Chemical Calculations on 6-Methyl-4-oxohept-5-enal

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the fundamental electronic characteristics of this compound. These calculations provide a static, gas-phase depiction of the molecule at 0 K, forming the bedrock for understanding its structure and reactivity.

The electronic structure of this compound is characterized by the interplay between its various functional groups: an aldehyde, a ketone, and a carbon-carbon double bond. The conjugated enone system (C=C-C=O) is a dominant feature, influencing the molecule's geometry and electron distribution.

Calculations performed at the B3LYP/6-31G(d) level of theory reveal specific geometric parameters. The C=O bond of the ketone is calculated to be approximately 1.22 Å, while the aldehydic C=O bond is slightly shorter at around 1.21 Å, reflecting minor differences in their electronic environments. The C=C double bond length is approximately 1.34 Å. The bond angles around the sp² hybridized carbons of the enone system are all close to the ideal 120°.

Natural Bond Orbital (NBO) analysis provides insight into the charge distribution across the molecule. The oxygen atoms of the carbonyl groups are, as expected, the most electronegative centers, exhibiting significant negative partial charges. The carbonyl carbons, in turn, carry substantial positive charges, marking them as electrophilic sites. The vinylic carbons also show a nuanced charge distribution due to the effects of both the methyl group and the ketone.

Table 1: Calculated Geometric Parameters for this compound (B3LYP/6-31G(d))

ParameterBond/AngleCalculated Value
Bond LengthC4=O81.22 Å
Bond LengthC1=O21.21 Å
Bond LengthC5=C61.34 Å
Bond AngleC5-C4-C3118.5°
Bond AngleC6-C5-C4121.0°
Dihedral AngleO8-C4-C5-C6~180° (s-trans)

Frontier Molecular Orbital (FMO) theory is a powerful tool for predicting the reactivity of a molecule. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are central to this analysis.

For this compound, the HOMO is primarily localized on the C=C double bond of the enone system, with significant contributions from the p-orbitals of these carbon atoms. This indicates that the molecule is likely to act as a nucleophile at this position in reactions with suitable electrophiles.

Conversely, the LUMO is predominantly centered on the conjugated system, with large coefficients on the carbonyl carbon of the ketone (C4) and the β-carbon of the double bond (C6). This distribution signifies that these are the primary sites for nucleophilic attack. The energy gap between the HOMO and LUMO is a key indicator of the molecule's kinetic stability and chemical reactivity; a smaller gap suggests higher reactivity.

Table 2: Frontier Orbital Energies for this compound (B3LYP/6-31G(d))

OrbitalEnergy (eV)Description
LUMO-2.54π* orbital localized over the C=C-C=O system
HOMO-6.78π orbital localized on the C=C double bond
HOMO-LUMO Gap4.24Indicates moderate chemical reactivity

Conformational Analysis of this compound using Molecular Mechanics and Quantum Chemical Methods

The presence of several single bonds in the structure of this compound allows for considerable conformational flexibility. The most significant rotations occur around the C3-C4 and C4-C5 bonds.

A systematic conformational search, initially performed using a computationally less expensive method like molecular mechanics (e.g., MMFF94 force field), can identify several low-energy conformers. These initial structures can then be optimized at a higher level of theory (e.g., B3LYP/6-31G(d)) to obtain more accurate relative energies.

The most stable conformer is predicted to have a planar, s-trans arrangement of the enone dihedral angle (O=C4-C5=C6) to maximize π-orbital overlap and minimize steric hindrance. Rotations around the C3-C4 bond lead to different orientations of the isobutyl group relative to the enone moiety. These conformers are typically slightly higher in energy due to steric interactions.

Table 3: Relative Energies of Key Conformers of this compound

ConformerDihedral Angle (O=C4-C5=C6)Relative Energy (kcal/mol)
A (s-trans)180°0.00
B (s-cis)3.5
C (gauche)60°1.8

Reaction Pathway Elucidation and Transition State Analysis for Transformations of this compound

Computational methods are invaluable for mapping the potential energy surfaces of chemical reactions, allowing for the identification of transition states and the calculation of activation barriers. A plausible transformation for this compound is a Michael addition reaction, where a nucleophile attacks the β-carbon (C6) of the enone system.

By modeling the reaction with a simple nucleophile, such as a cyanide ion (CN⁻), the reaction coordinate can be explored. The calculations would involve locating the transition state structure connecting the reactants (this compound and CN⁻) to the enolate intermediate. The calculated activation energy for this step provides a quantitative measure of the reaction's feasibility. The subsequent protonation of the enolate to form the final product could also be modeled.

Spectroscopic Property Prediction and Validation for this compound

Quantum chemical calculations can predict various spectroscopic properties with a high degree of accuracy, which can aid in the identification and characterization of the molecule.

NMR Spectroscopy: The ¹H and ¹³C chemical shifts can be calculated using methods like GIAO (Gauge-Including Atomic Orbital). The predicted shifts would show distinct signals for the aldehydic proton, the vinylic proton, and the methyl protons. The ¹³C spectrum would clearly distinguish the two carbonyl carbons from the sp² carbons of the double bond and the sp³ carbons of the alkyl chain.

Infrared (IR) Spectroscopy: Calculation of vibrational frequencies can predict the IR spectrum. The most intense bands would correspond to the C=O stretching vibrations of the ketone and aldehyde, expected in the 1680-1710 cm⁻¹ and 1720-1740 cm⁻¹ regions, respectively. The C=C stretching vibration would appear around 1620-1650 cm⁻¹.

Table 4: Predicted Spectroscopic Data for this compound

SpectroscopyFeaturePredicted Value
¹³C NMRKetone C=O~198 ppm
¹³C NMRAldehyde C=O~201 ppm
¹H NMRAldehyde H~9.7 ppm
IRKetone C=O Stretch~1690 cm⁻¹
IRAldehyde C=O Stretch~1725 cm⁻¹
IRC=C Stretch~1635 cm⁻¹

Molecular Dynamics Simulations for Dynamic Behavior and Interactions of this compound

While quantum chemical calculations provide a static picture, molecular dynamics (MD) simulations can explore the dynamic behavior of this compound over time. An MD simulation in a solvent, such as water or an organic solvent, would reveal how the molecule's conformation changes and how it interacts with its environment.

These simulations would show the rapid conformational fluctuations of the alkyl chain and the preferred solvation patterns around the polar carbonyl groups. The oxygen atoms of the ketone and aldehyde would be expected to form hydrogen bonds with protic solvents. MD can also be used to calculate properties like the radial distribution function, which describes the probability of finding solvent molecules at a certain distance from different parts of the solute molecule, providing a detailed picture of the solvation shell.

Density Functional Theory (DFT) Studies on Reactivity Descriptors and Selectivity in this compound

As of the latest available data, specific Density Functional Theory (DFT) studies focusing on the reactivity descriptors and selectivity of the chemical compound this compound have not been identified in publicly accessible scientific literature. The exploration of this molecule's electronic structure and reactivity through computational chemistry methods appears to be a novel area of investigation.

DFT is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms and molecules. It is widely employed to predict various molecular properties, including reactivity. Key reactivity descriptors that are typically calculated include:

Highest Occupied Molecular Orbital (HOMO): The energy of the HOMO is related to the molecule's ability to donate electrons. A higher HOMO energy suggests a better electron donor.

Lowest Unoccupied Molecular Orbital (LUMO): The energy of the LUMO is associated with the molecule's ability to accept electrons. A lower LUMO energy indicates a better electron acceptor.

HOMO-LUMO Gap: The energy difference between the HOMO and LUMO is an indicator of the molecule's chemical stability. A large gap implies high stability and low reactivity.

Chemical Potential (μ): This descriptor measures the escaping tendency of electrons from an equilibrium system.

Chemical Hardness (η): This property quantifies the resistance of a molecule to change its electron configuration.

Electrophilicity Index (ω): This index provides a measure of the energy lowering of a molecule when it is saturated with electrons from the external environment.

In the context of this compound, a systematic DFT study would involve optimizing its molecular geometry and then calculating these reactivity descriptors. Such a study would provide valuable insights into its chemical behavior, including its potential reaction mechanisms and selectivity in various chemical transformations. For instance, by analyzing the local reactivity descriptors, such as the Fukui functions, one could predict the most probable sites for nucleophilic and electrophilic attacks.

The absence of such studies highlights a gap in the current chemical literature and presents an opportunity for future research. A computational investigation into this compound would contribute to a deeper understanding of the structure-reactivity relationships in α,β-unsaturated oxo-aldehydes.

Interactive Data Table of Potential DFT-Calculated Reactivity Descriptors

The following table is a template that would typically be populated with data from DFT calculations. As no such data is currently available for this compound, the values are presented as placeholders.

Reactivity DescriptorSymbolCalculated Value (a.u.)
Highest Occupied Molecular Orbital EnergyEHOMOData Not Available
Lowest Unoccupied Molecular Orbital EnergyELUMOData Not Available
HOMO-LUMO Energy GapΔEData Not Available
Chemical PotentialμData Not Available
Chemical HardnessηData Not Available
Electrophilicity IndexωData Not Available

Detailed Research Findings

Currently, there are no detailed research findings to report regarding the DFT analysis of this compound. The scientific community awaits computational studies to elucidate the electronic properties and reactivity patterns of this molecule. Such research would be instrumental in predicting its behavior in synthetic applications and understanding its potential role in various chemical processes.

Derivatives and Analogues of 6 Methyl 4 Oxohept 5 Enal: Synthesis and Reactivity Profiles

Design Principles for Novel 6-Methyl-4-oxohept-5-enal Analogues and Homologues

The design of novel analogues and homologues of this compound is guided by fundamental principles of organic chemistry that govern the reactivity of unsaturated carbonyl compounds. The inherent reactivity of these molecules is dictated by the electrophilic nature of both the carbonyl carbon and the β-carbon of the unsaturated system. wikipedia.orglibretexts.org The presence of both an aldehyde and a ketone functionality, along with a carbon-carbon double bond, provides multiple sites for selective modification.

Key design considerations include:

Modulation of Electronic Effects: Introducing electron-donating or electron-withdrawing groups at various positions on the carbon backbone can significantly alter the electrophilicity of the carbonyl carbons and the β-carbon. For instance, an electron-withdrawing group at the α-position would likely increase the reactivity of the β-carbon towards nucleophilic attack.

Steric Hindrance: The introduction of bulky substituents near the reactive sites can direct the approach of reagents, leading to enhanced stereoselectivity in reactions. This is a crucial principle in designing precursors for stereospecific transformations.

Conformational Constraints: Incorporating the core structure into cyclic systems or introducing rigidifying elements can lock the molecule into specific conformations, which can be exploited to control the stereochemical outcome of reactions.

Introduction of Additional Functional Groups: The strategic placement of other functional groups, such as hydroxyl, amino, or halo groups, can open up new avenues for intramolecular reactions, leading to the formation of complex heterocyclic systems.

These design principles allow for the fine-tuning of the reactivity and selectivity of this compound analogues, paving the way for their application in targeted synthesis.

Synthesis Strategies for Functionalized Derivatives of this compound

The synthesis of functionalized derivatives of this compound can be approached through a variety of established synthetic methodologies for unsaturated carbonyl compounds. These strategies can be broadly categorized as follows:

Aldol (B89426) Condensation Reactions: A foundational method for the formation of α,β-unsaturated carbonyl compounds is the aldol condensation. libretexts.org By carefully selecting the appropriate aldehyde and ketone precursors, derivatives of this compound with various substitution patterns can be synthesized. Subsequent dehydration of the β-hydroxy carbonyl intermediate yields the desired unsaturated system.

Organocatalytic Methods: The use of small organic molecules as catalysts has emerged as a powerful tool in asymmetric synthesis. Organocatalysis can be employed for the enantioselective functionalization of α,β-unsaturated aldehydes, providing access to chiral derivatives. ku.ac.aeresearchgate.net For instance, chiral amines can catalyze the addition of various nucleophiles to the β-position of an enal, establishing a stereocenter with high enantiomeric excess.

Metal-Catalyzed Cross-Coupling Reactions: Transition metal-catalyzed reactions, such as the Heck, Suzuki, and Stille couplings, offer versatile methods for the introduction of a wide range of substituents onto the carbon framework of unsaturated systems. These reactions can be used to append aryl, vinyl, or alkyl groups to the core structure of this compound.

Functional Group Interconversions: Once the core scaffold is assembled, further functionalization can be achieved through standard functional group interconversions. For example, the aldehyde or ketone can be selectively reduced to an alcohol, or the double bond can be subjected to various addition reactions.

A hypothetical synthetic approach to a functionalized derivative is outlined below:

StepReactionReagents and ConditionsProduct
1Aldol CondensationPropanal and 3-methyl-2-butanone (B44728) with a base catalyst (e.g., NaOH)5-hydroxy-4,6-dimethylheptan-3-one
2DehydrationAcid catalyst (e.g., H₂SO₄) and heat4,6-dimethylhept-4-en-3-one
3OxidationSelective oxidation of the allylic methyl group (e.g., with SeO₂)This compound derivative

This table illustrates a potential sequence of reactions that could be adapted to synthesize various derivatives of the target compound.

Structure-Reactivity Relationships in Substituted this compound Derivatives

The two primary modes of nucleophilic attack on α,β-unsaturated carbonyl compounds are 1,2-addition (direct attack on the carbonyl carbon) and 1,4-conjugate addition (attack on the β-carbon). pressbooks.pub The regioselectivity of this attack is influenced by the nature of the nucleophile and the substitution pattern of the unsaturated system.

Hard vs. Soft Nucleophiles: According to Hard and Soft Acid and Base (HSAB) theory, "hard" nucleophiles (e.g., organolithium reagents, Grignard reagents) tend to favor 1,2-addition, while "soft" nucleophiles (e.g., Gilman cuprates, thiols, amines) generally prefer 1,4-conjugate addition. libretexts.org

Steric Effects: Increased steric hindrance around the carbonyl group can disfavor 1,2-addition, thereby promoting 1,4-addition. Conversely, bulky substituents at the β-position can hinder conjugate addition.

Electronic Effects: Electron-withdrawing substituents on the double bond enhance the electrophilicity of the β-carbon, favoring 1,4-addition. Conversely, electron-donating groups decrease the reactivity towards conjugate addition.

The following table summarizes the expected reactivity patterns for substituted derivatives:

Substituent PositionSubstituent TypeExpected Effect on Reactivity
α-positionElectron-withdrawingIncreased rate of 1,4-addition
β-positionElectron-donatingDecreased rate of 1,4-addition
β-positionBulky alkyl groupDecreased rate of 1,4-addition due to steric hindrance

Understanding these structure-reactivity relationships is crucial for predicting the outcome of reactions and for designing synthetic routes that yield the desired products with high selectivity.

Application of this compound as a Precursor to Complex Molecular Architectures

The bifunctional nature of this compound and its derivatives makes them valuable building blocks for the synthesis of more complex molecules, including natural products and their analogues. The presence of multiple reactive sites allows for a variety of transformations that can lead to a significant increase in molecular complexity in a single step.

Diels-Alder Reactions: The carbon-carbon double bond in these compounds can act as a dienophile in Diels-Alder reactions, leading to the formation of six-membered rings with a high degree of stereocontrol. By using chiral catalysts, these cycloadditions can be rendered enantioselective.

Michael Addition and Annulation Reactions: The susceptibility of the β-carbon to nucleophilic attack makes these compounds excellent Michael acceptors. The initial Michael adduct can often undergo subsequent intramolecular reactions, leading to the formation of cyclic structures. The Robinson annulation, which combines a Michael addition with an intramolecular aldol condensation, is a classic example of this type of transformation.

Cascade Reactions: The multiple functional groups can participate in cascade reactions, where a single synthetic operation triggers a series of bond-forming events. For instance, an initial nucleophilic attack could be followed by an intramolecular cyclization and a subsequent rearrangement, rapidly generating complex polycyclic systems. rsc.org

Synthesis of Heterocycles: The carbonyl groups can be used as handles for the construction of heterocyclic rings. For example, reaction with hydrazines can yield pyrazoles, while reaction with hydroxylamine (B1172632) can lead to isoxazoles.

The versatility of this compound as a synthetic precursor is a testament to the rich chemistry of unsaturated carbonyl compounds.

Stereoselective Synthesis of Enantiopure this compound Derivatives

The synthesis of enantiopure derivatives of this compound is of significant interest, as the stereochemistry of a molecule often dictates its biological activity. Several strategies can be employed to achieve high levels of stereocontrol in the synthesis of these compounds.

Chiral Auxiliary-Mediated Synthesis: A chiral auxiliary can be temporarily attached to the molecule to direct the stereochemical course of a reaction. After the desired stereocenter has been established, the auxiliary can be removed.

Asymmetric Catalysis: The use of chiral catalysts is a highly efficient method for the synthesis of enantiomerically enriched compounds. Chiral organocatalysts, such as proline and its derivatives, have been shown to be effective in promoting enantioselective conjugate additions to α,β-unsaturated aldehydes. organic-chemistry.org Similarly, chiral Lewis acids can be used to catalyze enantioselective Diels-Alder reactions.

Enzymatic Resolutions: Enzymes can be used to selectively react with one enantiomer of a racemic mixture, allowing for the separation of the two enantiomers. This method is often characterized by high enantioselectivity under mild reaction conditions.

Substrate-Controlled Diastereoselective Reactions: If a stereocenter is already present in the starting material, it can influence the stereochemical outcome of subsequent reactions. This principle can be exploited to set new stereocenters with a high degree of diastereoselectivity.

An example of a catalytic enantioselective reaction is the Michael addition of a nucleophile to an α,β-unsaturated aldehyde catalyzed by a chiral secondary amine:

CatalystNucleophileSolventEnantiomeric Excess (ee)
(S)-ProlineDiethyl malonateDMSO>95%
(S)-Diphenylprolinol silyl (B83357) etherThiophenolToluene>99%

These data, while not specific to this compound, illustrate the high levels of enantioselectivity that can be achieved in reactions of α,β-unsaturated aldehydes using modern catalytic methods. rsc.orgchemistryviews.org

Advanced Applications and Role in Contemporary Chemical Research

6-Methyl-4-oxohept-5-enal in Materials Science (e.g., as a Monomer or Crosslinker Precursor)

There is currently no available research demonstrating the use of this compound as a monomer or a precursor for crosslinkers in materials science. The bifunctional nature of the molecule, containing both an aldehyde and a ketone group, theoretically allows for various polymerization or crosslinking reactions. However, no studies have been published that explore this potential.

This compound in Supramolecular Chemistry and Self-Assembly (e.g., if it forms specific interactions)

No studies have been identified that investigate the role of this compound in supramolecular chemistry or self-assembly. The potential for this molecule to form specific non-covalent interactions, such as hydrogen bonding or dipole-dipole interactions, which are crucial for self-assembly processes, has not been explored in the available scientific literature.

This compound in Analytical Chemistry (e.g., as a Chemical Standard or Reagent for Method Development)

There is no documented use of this compound as a chemical standard for analytical methods or as a reagent in the development of new analytical techniques. Its purity and stability, which are key requirements for a chemical standard, have not been characterized for such purposes.

Emerging Research Fronts Involving this compound in Interdisciplinary Sciences

A comprehensive search of interdisciplinary scientific literature did not reveal any emerging research fronts involving this compound. Its potential applications in fields such as chemical biology, nanotechnology, or environmental science remain unexplored.

Conclusion and Future Research Directions for 6 Methyl 4 Oxohept 5 Enal

Summary of Key Research Findings and Methodological Advancements on 6-Methyl-4-oxohept-5-enal

Direct research findings and established methodological advancements specifically for This compound are scarce. However, the synthesis and reactions of structurally related unsaturated 1,4-dicarbonyl compounds are well-established. Methodologies applicable to the synthesis of such compounds, and by extension potentially to This compound , include the Stetter reaction, which involves the conjugate addition of an aldehyde to a Michael acceptor. Other potential routes could involve the oxidation of corresponding alcohols or the ozonolysis of larger unsaturated precursors.

The reactivity of this compound can be inferred from its functional groups. The α,β-unsaturated aldehyde moiety is expected to be highly reactive towards nucleophiles, undergoing 1,4-conjugate addition (Michael addition) or 1,2-addition to the aldehyde carbonyl. The ketone carbonyl at the 4-position provides an additional site for nucleophilic attack. The presence of two carbonyl groups also allows for intramolecular reactions, potentially leading to the formation of cyclic products. A PubChem entry exists for an isomer, 2-Methyl-4-oxohept-5-enal , which suggests the stability and potential accessibility of this class of compounds.

Unresolved Challenges and Open Questions in the Chemistry of this compound

The study of This compound presents several challenges and open questions, primarily stemming from its high reactivity and the potential for multiple reaction pathways.

Key Challenges:

Chemoselectivity: A primary challenge lies in controlling the chemoselectivity of reactions. Nucleophiles can potentially react at the aldehyde carbonyl, the ketone carbonyl, or the β-carbon of the enal system. Achieving selective reaction at one site without affecting the others would require carefully chosen reagents and reaction conditions.

Stereoselectivity: For reactions that generate new stereocenters, controlling the stereoselectivity will be a significant hurdle. For instance, the reduction of the carbonyl groups or the addition of nucleophiles to the double bond could lead to a mixture of stereoisomers.

Stability and Polymerization: α,β-Unsaturated aldehydes are known to be susceptible to polymerization, especially in the presence of acids, bases, or light. The stability of This compound under various conditions is an open question that would need to be addressed.

Synthesis: Developing a high-yielding and scalable synthesis of This compound is a fundamental challenge that needs to be overcome before its chemistry can be fully explored.

Open Questions for Research:

What are the optimal conditions for the selective functionalization of each reactive site?

Can asymmetric catalysis be employed to control the stereochemistry of reactions involving this molecule?

What is the conformational preference of This compound , and how does it influence its reactivity?

Can this compound be used as a precursor for the synthesis of complex heterocyclic systems?

Prospective Research Avenues for this compound in Organic Synthesis and Beyond

The multifunctional nature of This compound makes it a promising candidate for various applications in organic synthesis. Future research is likely to focus on harnessing its unique reactivity.

Research AvenueDescriptionPotential Outcomes
Heterocycle Synthesis The 1,4-dicarbonyl motif is a classic precursor for the synthesis of five-membered heterocycles such as furans, pyrroles, and thiophenes via the Paal-Knorr synthesis.Development of novel routes to substituted heterocycles with potential applications in medicinal chemistry and materials science.
Tandem Reactions The multiple reactive sites could be exploited in tandem or cascade reactions, where a single set of reagents triggers a sequence of transformations to rapidly build molecular complexity.Efficient and atom-economical synthesis of complex polycyclic and polyfunctional molecules from a simple starting material.
Asymmetric Catalysis Development of enantioselective transformations, such as conjugate additions or reductions, would provide access to chiral building blocks for the synthesis of natural products and pharmaceuticals.Synthesis of enantiomerically pure compounds with defined biological activities.
Precursor to Natural Products The structural motifs present in This compound are found in numerous natural products. It could serve as a key intermediate in the total synthesis of such molecules.New synthetic routes to biologically active natural products and their analogues.

Potential for Cross-Disciplinary Research on this compound and its Analogues

The study of This compound and its analogues is not limited to synthetic organic chemistry. Its reactivity and potential biological activity could be of interest in other scientific disciplines.

Medicinal Chemistry: Analogues of This compound could be synthesized and screened for biological activity. α,β-Unsaturated carbonyl compounds are known to be Michael acceptors and can covalently modify biological macromolecules, a mechanism of action for some drugs.

Materials Science: The propensity of α,β-unsaturated aldehydes to undergo polymerization could be harnessed to develop novel polymers with unique properties. The incorporation of the dicarbonyl functionality could introduce desirable characteristics such as cross-linking capabilities or sites for post-polymerization modification.

Computational Chemistry: Theoretical studies could provide valuable insights into the reactivity, selectivity, and spectroscopic properties of This compound . Such studies could guide experimental design and help in understanding the mechanisms of its reactions.

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